molecular formula C13H10N2O5S2 B2724172 3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid CAS No. 1641543-80-7

3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2724172
CAS No.: 1641543-80-7
M. Wt: 338.35
InChI Key: BGFDDSLQPRDLDE-YFHOEESVSA-N
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Description

3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a diverse structure incorporating a thiazolidine ring, a propanoic acid group, and a nitrobenzylidene substituent

Synthetic Routes and Reaction Conditions

  • Condensation of 4-nitrobenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate.

  • Addition of 3-bromopropanoic acid to the intermediate using a solvent like ethanol and a catalyst such as sodium ethoxide.

  • Purification via recrystallization or chromatography.

Industrial Production Methods: : While industrial-scale production methods are less documented, optimization of the above steps could include:

  • Using automated synthesizers for consistent quality.

  • Scaling up with continuous flow reactors for higher yield.

Types of Reactions

  • Oxidation: : The thiazolidine ring and the nitro group can undergo oxidation.

  • Reduction: : The nitro group is reducible to an amine.

  • Substitution: : Halogenation or nitration at reactive sites.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Hydrogenation with palladium on carbon.

  • Substitution: : Halogenating agents like bromine in the presence of a catalyst.

Major Products

  • Oxidation yields sulfoxides or sulfones.

  • Reduction converts the nitro group to an amine.

  • Substitution products depend on the nature of the substituent.

Scientific Research Applications

The compound's unique structure renders it useful in multiple research avenues:

  • Chemistry: : As an intermediate in synthesizing other heterocyclic compounds.

  • Biology: : Potential inhibitor of enzymes due to its thiazolidine core.

  • Medicine: : Exploration as an anti-inflammatory or anti-cancer agent due to the nitro and thiazolidine moieties.

  • Industry: : Incorporation in materials science, particularly for polymer synthesis and surface treatments.

Effects

  • The compound could inhibit specific enzymes by binding to their active sites.

  • The nitro group may undergo reduction within biological systems, leading to reactive intermediates that affect cellular pathways.

Molecular Targets and Pathways

  • Enzyme inhibition: : Thiazolidine derivatives are known to inhibit enzymes like aldose reductase.

  • Pathways: : May interfere with cellular signaling pathways involved in inflammation and proliferation.

Similar Compounds

  • Thiazolidine-2,4-dione: : Lacks the propanoic acid and nitrobenzylidene substituents.

  • 4-Nitrobenzylidene derivatives: : Often lack the thiazolidine ring.

  • Propanoic acid derivatives: : Typically do not contain the thiazolidine ring or the nitrobenzylidene group.

Uniqueness

  • The incorporation of a nitrobenzylidene and a thiazolidine ring within the same molecule is uncommon.

  • This dual functionality could result in unique biological and chemical reactivity.

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Properties

IUPAC Name

3-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S2/c16-11(17)5-6-14-12(18)10(22-13(14)21)7-8-1-3-9(4-2-8)15(19)20/h1-4,7H,5-6H2,(H,16,17)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFDDSLQPRDLDE-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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